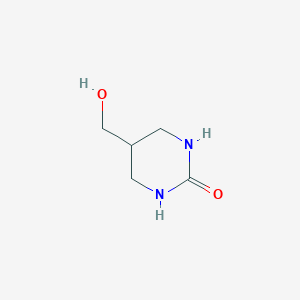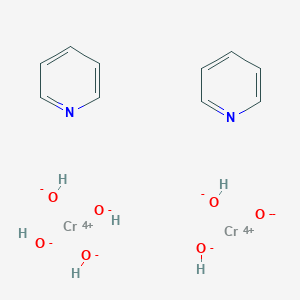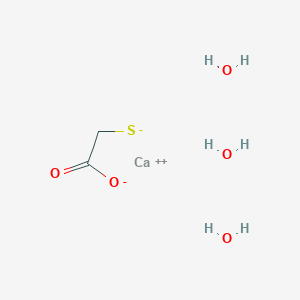![molecular formula C16H13N3NiO3 B8021107 nickel(2+);2-[1-[2-(pyridine-2-carbonylazanidyl)phenyl]ethylideneamino]acetate](/img/structure/B8021107.png)
nickel(2+);2-[1-[2-(pyridine-2-carbonylazanidyl)phenyl]ethylideneamino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “nickel(2+);2-[1-[2-(pyridine-2-carbonylazanidyl)phenyl]ethylideneamino]acetate” is a chemical entity listed in the PubChem database. It is known for its unique properties and applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “nickel(2+);2-[1-[2-(pyridine-2-carbonylazanidyl)phenyl]ethylideneamino]acetate” involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes the use of organic solvents and catalysts to facilitate the reaction. The process may involve multiple steps, including purification and isolation of the final product.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to ensure high yield and purity. Industrial methods may include continuous flow reactors and advanced purification techniques to produce the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “nickel(2+);2-[1-[2-(pyridine-2-carbonylazanidyl)phenyl]ethylideneamino]acetate” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Compound “nickel(2+);2-[1-[2-(pyridine-2-carbonylazanidyl)phenyl]ethylideneamino]acetate” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of compound “nickel(2+);2-[1-[2-(pyridine-2-carbonylazanidyl)phenyl]ethylideneamino]acetate” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Compound A: Similar in structure but differs in functional groups.
Compound B: Shares similar properties but has different reactivity.
Compound C: Used in similar applications but has a distinct mechanism of action.
Uniqueness: Compound “nickel(2+);2-[1-[2-(pyridine-2-carbonylazanidyl)phenyl]ethylideneamino]acetate” stands out due to its unique combination of properties, making it suitable for specific applications where other compounds may not be as effective. Its versatility and range of reactions make it a valuable compound in both research and industry.
Eigenschaften
IUPAC Name |
nickel(2+);2-[1-[2-(pyridine-2-carbonylazanidyl)phenyl]ethylideneamino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3.Ni/c1-11(18-10-15(20)21)12-6-2-3-7-13(12)19-16(22)14-8-4-5-9-17-14;/h2-9H,10H2,1H3,(H2,18,19,20,21,22);/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXBBFVPEKGMIM-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC(=O)[O-])C1=CC=CC=C1[N-]C(=O)C2=CC=CC=N2.[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCC(=O)[O-])C1=CC=CC=C1[N-]C(=O)C2=CC=CC=N2.[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3NiO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B8021028.png)
![1',3'-Dihydrospiro[azetidine-3,2'-indene]](/img/structure/B8021039.png)







![2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(2+)](/img/structure/B8021079.png)




